Cas no 50706-75-7 (Ethyl 2-amino-4-phenylnicotinate)
Ethyl 2-amino-4-phenylnicotinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-amino-4-phenylnicotinate
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- Inchi: 1S/C14H14N2O2/c1-2-18-14(17)12-11(8-9-16-13(12)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H2,15,16)
- InChI Key: LUQIZYUAXVGHOD-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(N)=NC=CC=1C1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 277
- XLogP3: 2.9
- Topological Polar Surface Area: 65.2
Ethyl 2-amino-4-phenylnicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014627-250mg |
Ethyl 2-amino-4-phenylnicotinate |
50706-75-7 | 95% | 250mg |
$989.80 | 2023-09-01 | |
| Alichem | A029014627-1g |
Ethyl 2-amino-4-phenylnicotinate |
50706-75-7 | 95% | 1g |
$2750.25 | 2023-09-01 |
Ethyl 2-amino-4-phenylnicotinate Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Ethyl 2-amino-4-phenylnicotinate
Ethyl 2-amino-4-phenylnicotinate (CAS No. 50706-75-7): A Versatile Chemical Compound with Broad Applications
Ethyl 2-amino-4-phenylnicotinate (CAS No. 50706-75-7) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, also known as ethyl 2-amino-4-phenylpyridine-3-carboxylate, belongs to the class of nicotinic acid derivatives and exhibits unique chemical properties that make it valuable for various industrial and research applications.
The molecular structure of Ethyl 2-amino-4-phenylnicotinate features a pyridine ring substituted with an amino group at the 2-position and a phenyl group at the 4-position, along with an ethyl ester moiety at the 3-position. This specific arrangement contributes to its reactivity and versatility in chemical synthesis. Researchers have explored its potential as a building block for more complex molecules, particularly in the development of pharmaceutical intermediates and bioactive compounds.
In recent years, Ethyl 2-amino-4-phenylnicotinate has become a subject of interest in drug discovery programs. Its structural features make it a promising scaffold for designing new therapeutic agents, particularly in areas such as central nervous system (CNS) disorders and inflammatory diseases. The compound's ability to interact with various biological targets has led to investigations into its potential as a precursor for kinase inhibitors and other small molecule drugs.
The synthesis of Ethyl 2-amino-4-phenylnicotinate typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high yield and purity. Modern synthetic approaches often employ catalytic methods and green chemistry principles to improve efficiency and reduce environmental impact. These advancements align with current industry trends toward sustainable chemical production and atom economy.
Beyond pharmaceutical applications, Ethyl 2-amino-4-phenylnicotinate has shown utility in material science and coordination chemistry. Its nitrogen-containing heterocyclic structure makes it a potential ligand for metal complexes, which could have applications in catalysis or functional materials. Researchers are also exploring its use in the development of organic semiconductors and photovoltaic materials, responding to the growing demand for renewable energy technologies.
The global market for Ethyl 2-amino-4-phenylnicotinate has seen steady growth, driven by increasing research activities in medicinal chemistry and specialty chemicals. Suppliers and manufacturers are focusing on improving production processes to meet the rising demand from academic institutions and industrial laboratories. Quality control measures, including HPLC analysis and spectroscopic characterization, ensure that the compound meets the stringent requirements of research and industrial applications.
Recent studies have highlighted the potential of Ethyl 2-amino-4-phenylnicotinate derivatives in addressing current health challenges. Some research suggests that modified versions of this compound may exhibit antiviral properties, making them relevant in the context of emerging infectious diseases. Other investigations focus on their potential as neuroprotective agents, aligning with the growing interest in neurological disorder treatments.
For researchers working with Ethyl 2-amino-4-phenylnicotinate, proper handling and storage are essential to maintain its stability. The compound should be stored in cool, dry conditions, protected from light and moisture. Standard laboratory safety protocols apply when handling this material, including the use of appropriate personal protective equipment.
The future outlook for Ethyl 2-amino-4-phenylnicotinate appears promising, with ongoing research uncovering new potential applications. As synthetic methodologies continue to advance and our understanding of structure-activity relationships improves, this compound is likely to play an increasingly important role in chemical innovation and drug development pipelines.
For those seeking more information about Ethyl 2-amino-4-phenylnicotinate, numerous scientific publications and patent documents detail its synthesis, properties, and applications. The compound's CAS number 50706-75-7 serves as a unique identifier for precise literature searches and regulatory documentation.
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